molecular formula C27H34O11 B598365 Longifloroside A CAS No. 175556-08-8

Longifloroside A

Cat. No. B598365
M. Wt: 534.558
InChI Key: XANQOACQMNIJQL-ZFNUXFBTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Longifloroside A is a natural product from Ligustrum lucidum . It is a type of neolignan glucoside . The source of Longifloroside A is the seeds of Ligustrum lucidum .


Molecular Structure Analysis

Longifloroside A has a molecular formula of C27H34O11 . It contains 75 bonds in total, including 41 non-H bonds, 13 multiple bonds, 10 rotatable bonds, 1 double bond, and 12 aromatic bonds .


Physical And Chemical Properties Analysis

Longifloroside A is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . Its molecular weight is 534.6 .

Scientific Research Applications

  • Antioxidant and Antimicrobial Activity

    • Field : Phytochemistry and Microbiology .
    • Application : The essential oil (EO), hydrosol from EO extraction, and extracts from waste solid residues (WSRs) of Poliomintha longiflora, which may contain Longifloroside A, have been studied for their antioxidant and antimicrobial activities .
    • Methods : The chemical characterization of the EO, hydrosol, and WSR extracts was performed by GC–MS and HPLC. Their antioxidant activity was evaluated using two methods, and their antimicrobial activity was evaluated against Escherichia coli, Staphylococcus aureus, Listeria monocytogenes, Bacillus cereus, and Salmonella Typhimurium .
    • Results : The EO presented the highest biological activities for antioxidant (136.05 mg equivalent of ascorbic acid/g (AAE/g); IC50 83.70 μg/mL of 2, 2-diphenyl-1-picrylhydrazyl (DPPH)) and antimicrobial tests (minimal inhibitory concentration (MIC) value of 250–750 mg/L), while the hydrosol and the ethyl acetate extract from WSRs had the lowest antioxidant activity (14.16 and 12.29 mg AAE/g respectively), and the hydrosol had the lowest antimicrobial activity (MIC of 3000 mg/L) .
  • Pollination Ecology

    • Field : Botany .
    • Application : The pollination ecology of Curcumorpha longiflora, a plant that may contain Longifloroside A, was studied .
    • Methods : The study monitored phenology and flowering behavior, observed pollinator activity (frequency and behavior of visitors), and the quantity and quality of pollination services. It also investigated the germination of pollen grains and growth of pollen tubes after different pollination treatments to detect its breeding system .
    • Results : The study found a new protandrous mechanism with a two-day flowering to avoid autogamy in this species. Under field conditions, all individuals of C. longiflora usually produced only one flower every other day to keep geitonogamy to a minimum .
  • Flavonoid Metal Complexes

    • Field : Chemistry .
    • Application : Flavonoids, which may include Longifloroside A, can coordinate metal ions and form complexes due to the presence of carbonyl and hydroxyl groups .
    • Methods : The formation of these complexes can be studied using various spectroscopic techniques .
    • Results : These metal complexes of flavonoids have many interesting properties: they are colored, often fluorescent, anti- or pro-oxidant, antimicrobial, antiproliferative and biologically active in many other ways .
  • Antioxidant Activity

    • Field : Phytochemistry .
    • Application : Longiflorol, a bergenin α-d-apioside from the stem bark of Diospyros longiflora, which may contain Longifloroside A, has been studied for its antioxidant activity .
    • Methods : The antioxidant activity was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method .
    • Results : The results showed that the extract had good antioxidant activity, whereas longiflorol showed only moderate activity at high concentration (>2 mg mL −1) .
  • Pharmaceutical Agents

    • Field : Pharmacology .
    • Application : Two new compounds, pedicularioside I and longifloroside, were identified in Pedicularis longiflora plants, demonstrating their potential as new pharmaceutical agents .
    • Methods : The identification of these compounds was likely achieved through a combination of extraction, purification, and analytical techniques such as mass spectrometry and nuclear magnetic resonance .
    • Results : The discovery of these compounds could lead to the development of new pharmaceutical agents, although further research would be needed to determine their specific effects and potential uses .
  • Chemical Compound Source

    • Field : Chemistry .
    • Application : Longifloroside A is a compound that can be sourced from the seeds of Ligustrum lucidum .
    • Methods : The extraction of Longifloroside A from the seeds of Ligustrum lucidum likely involves a series of chemical processes, including solvent extraction .
    • Results : The extracted Longifloroside A can be used in various applications, potentially including research, pharmaceuticals, and other industries .

Safety And Hazards

When handling Longifloroside A, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(E)-3-[(2R,3S)-2-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34O11/c1-33-18-7-6-15(11-19(18)34-2)25-17(12-28)16-9-14(10-20(35-3)26(16)38-25)5-4-8-36-27-24(32)23(31)22(30)21(13-29)37-27/h4-7,9-11,17,21-25,27-32H,8,12-13H2,1-3H3/b5-4+/t17-,21-,22-,23+,24-,25+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANQOACQMNIJQL-ZFNUXFBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(C3=C(O2)C(=CC(=C3)C=CCOC4C(C(C(C(O4)CO)O)O)O)OC)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H]2[C@@H](C3=C(O2)C(=CC(=C3)/C=C/CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Longifloroside A

Citations

For This Compound
10
Citations
T Ersöz, İ Saracoğlu, D Taşdemir… - … für Naturforschung C, 2002 - degruyter.com
… Therefore, the structure of 2 was established as (Ð)-4-O-methyldehydrodiconiferyl alcohol-9-Oβ-d-glucopyranoside, which is identical to that of longifloroside A, previously isolated from …
Number of citations: 13 www.degruyter.com
CZ Wang, ZJ Jia - Planta medica, 1997 - thieme-connect.com
Four new neolignan glucosides, longiflorosides A, B, C and D, in addition to one known neolignan glucoside, dehydro-diconiferyl alcohol-4-O-β-D-glucopyranoside were obtained from …
Number of citations: 41 www.thieme-connect.com
AN Kristanti, M Tanjung… - Mini-reviews in organic …, 2018 - ingentaconnect.com
Background: Aquilaria, a genus belonging to the Thymelaeaceae, produces fragrant resinous agarwood, also known as eaglewood, which has been used as incense since old times. …
Number of citations: 33 www.ingentaconnect.com
C Frezza, A Venditti, C Toniolo, D De Vita, I Serafini… - Plants, 2019 - mdpi.com
In this review, the relevance of the plant species belonging to the Pedicularis L. genus has been considered from different points of view. Particular emphasis was given to …
Number of citations: 17 www.mdpi.com
DH Sim, NK Vu, DD Le, HR Kim, ES Ma, BS Min… - Phytochemistry …, 2023 - Elsevier
… These spectroscopy data suggested that the structure of 1 was similar to that of longifloroside A, except for the absolute configuration between C-7 and C-8 (Wang and Jia, 1997). The …
Number of citations: 1 www.sciencedirect.com
W Li, HQ Chen, H Wang, WL Mei, HF Dai - Natural product reports, 2021 - pubs.rsc.org
Covering: Up to the end of 2019. Agarwood is a resinous portion of Aquilaria trees, which is formed in response to environmental stress factors such as physical injury or microbial attack…
Number of citations: 88 pubs.rsc.org
ILB Amor, J Boubaker, MB Sgaier, I Skandrani… - Journal of …, 2009 - Elsevier
The genus Phlomis L. belongs to the Lamiaceae family and encompasses 100 species native to Turkey, North Africa, Europe and Asia. It is a popular herbal tea enjoyed for its taste and …
Number of citations: 191 www.sciencedirect.com
Y Wu, C Liu, HF Li, JB Sun, YY Li, W Gu… - Biochemical Systematics …, 2014 - Elsevier
Phytochemical investigation of Aquilaria sinensis afforded one novel neolignan glycoside (1) and fourteen known compounds (2–15). Their structures were elucidated by spectroscopic …
Number of citations: 23 www.sciencedirect.com
尉小琴, 贺海波, 邹坤, 汪鋆植, 刘呈雄, 汪蕾 - 三峡大学学报: 自然科学版, 2016 - cqvip.com
… 色谱,薄层色谱和高效液相色谱等方法,从该植物乙酸乙酯部位分离纯化得到4个苷类化合物,利用MS和NMR等波谱学方法2,结合文献数据,鉴定化合物结构分别为icariside C4(1),longifloroside A…
Number of citations: 2 www.cqvip.com
孟凡成, 王磊, 张健, 殷志琦, 张庆文, 叶文才 - 中国药科大学学报, 2013 - researchgate.net
对黄连属植物云南黄连Coptis teeta wall. 根茎的乙醇提取物进行反复硅胶, 凝胶, 反相柱色谱和制备型高效液相色谱分离纯化, 运用波谱学方法鉴定了12 个化合物, 分别为3, 5, 7-三羟基-6, 8-二…
Number of citations: 4 www.researchgate.net

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